

Literature Review of 3-Amino-4-bromo-6-chloropyridazine Applications

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Compound of Interest

Compound Name: 3-Amino-4-bromo-6-chloropyridazine

Cat. No.: B110590

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Abstract

3-Amino-4-bromo-6-chloropyridazine is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern medicinal and agricultural chemistry. Its unique arrangement of reactive sites—an amino group and two distinct halogen atoms—provides a versatile platform for the synthesis of complex molecular architectures. This technical guide provides a comprehensive review of its applications, focusing on its role as a key intermediate in the development of targeted therapeutics. We detail its synthesis, chemical reactivity, and extensive use in constructing potent enzyme inhibitors, particularly for Fms-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia and phosphodiesterase 10A (PDE10A) in neurological disorders. This document includes structured data tables, detailed experimental protocols, and workflow diagrams to serve as a practical resource for professionals in drug discovery and development.

Introduction to 3-Amino-4-bromo-6-chloropyridazine

3-Amino-4-bromo-6-chloropyridazine (CAS 446273-59-2) is a pyridazine derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The scaffold is substituted with an amino group at the C3 position, a bromine atom at C4, and a chlorine atom at C6. This trifunctional nature makes it an exceptionally valuable starting material for creating diverse chemical libraries.^[1] The amino group serves as a nucleophile or

a point for derivatization, while the bromo and chloro substituents can be selectively displaced or engaged in cross-coupling reactions, enabling the systematic construction of complex, biologically active molecules.[2] Its primary application lies in serving as a foundational core for synthesizing fused heterocyclic systems, most notably imidazo[1,2-b]pyridazines, which have shown significant promise as potent and selective kinase inhibitors.[1][3]

Property	Value	Reference
CAS Number	446273-59-2	
Molecular Formula	C ₄ H ₃ BrClN ₃	[4]
Molecular Weight	208.44 g/mol	[4]
Appearance	Light brown to brown powder	
Boiling Point	385.37 °C at 760 mmHg	[4]
Synonyms	4-Bromo-6-chloropyridazin-3-amine	

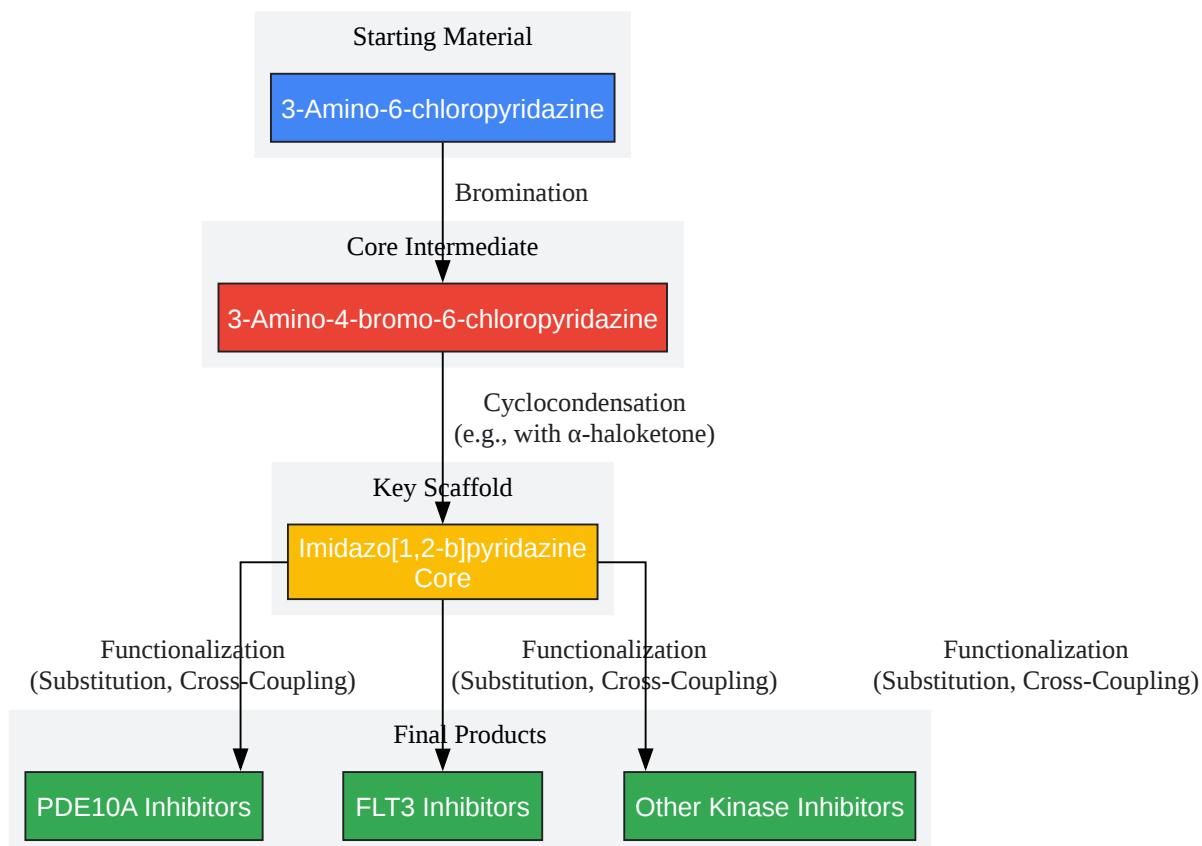
Synthesis and Chemical Reactivity

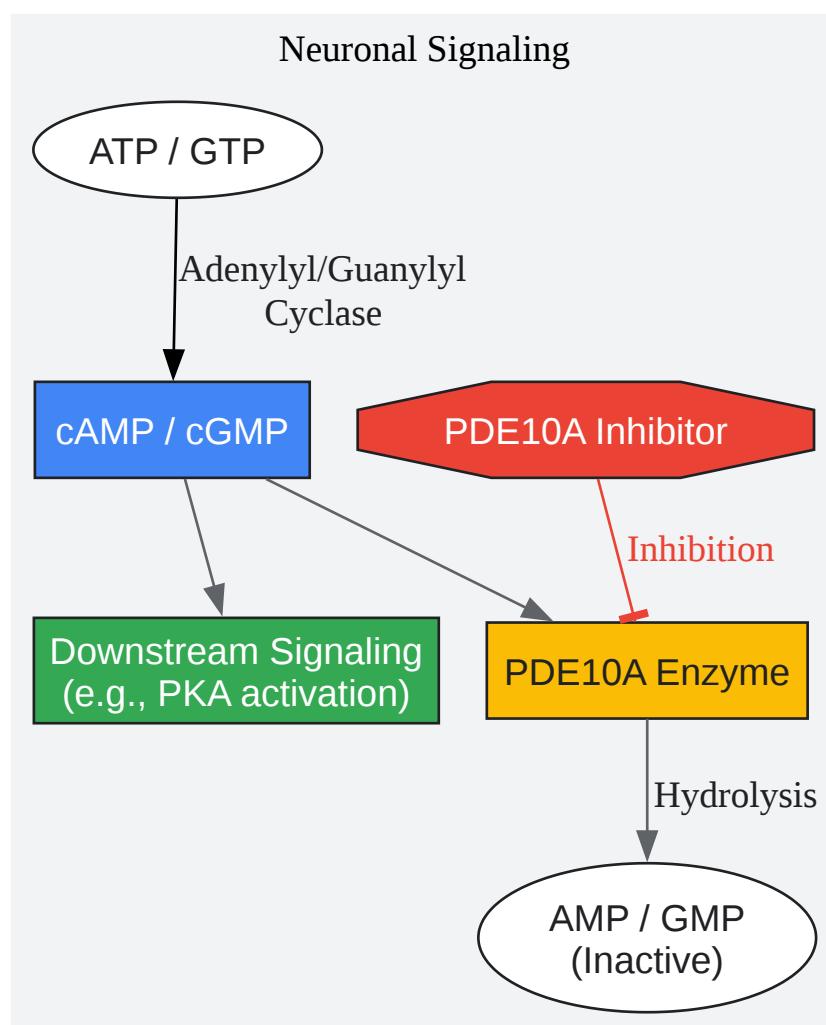
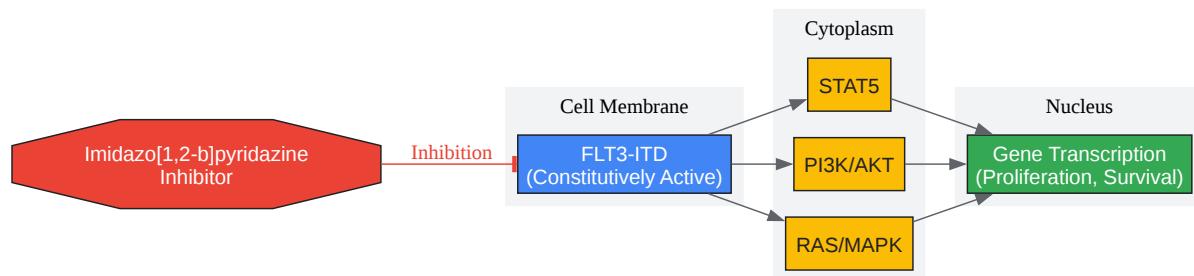
The most common synthetic route to **3-amino-4-bromo-6-chloropyridazine** is the direct electrophilic bromination of the commercially available precursor, 3-amino-6-chloropyridazine. The reaction typically employs bromine (Br₂) in a solvent like methanol, with a mild base such as sodium bicarbonate (NaHCO₃) to neutralize the HBr byproduct.[2] This method is efficient, often yielding the desired product in high purity and yield.

The reactivity of the molecule is governed by its three functional groups:

- Nucleophilic Substitution: The chlorine atom at the C6 position is the most susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, thiol, or alcohol moieties.
- Cyclocondensation: The endocyclic nitrogen adjacent to the amino group, along with the amino group itself, can react with α -haloketones or equivalent reagents in a cyclocondensation reaction. This is the cornerstone for forming the imidazo[1,2-b]pyridazine fused ring system, a privileged scaffold in drug discovery.[5]

- Cross-Coupling Reactions: The bromine atom at the C4 position is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, or other carbon-based substituents.[\[6\]](#)





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